5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid
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Overview
Description
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid is a chemical compound with the molecular formula C13H10Cl2O5S and a molecular weight of 349.187 g/mol . This compound is characterized by the presence of two chlorine atoms, two hydroxyl groups, and a sulfonic acid group attached to a benzene ring structure. It is an achiral molecule, meaning it does not have any stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid typically involves the chlorination of a precursor compound followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the sulfonic acid group to a sulfonate.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dechlorinated or sulfonate derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzenesulphonic acid
- 3-Chloro-2-hydroxybenzenesulphonic acid
- 5-Chloro-3-hydroxybenzenesulphonic acid
Uniqueness
5-Chloro-3-((5-chloro-2-hydroxyphenyl)methyl)-2-hydroxybenzenesulphonic acid is unique due to the presence of two chlorine atoms and two hydroxyl groups, which provide distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
83817-56-5 |
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Molecular Formula |
C13H10Cl2O5S |
Molecular Weight |
349.2 g/mol |
IUPAC Name |
5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H10Cl2O5S/c14-9-1-2-11(16)7(4-9)3-8-5-10(15)6-12(13(8)17)21(18,19)20/h1-2,4-6,16-17H,3H2,(H,18,19,20) |
InChI Key |
HZCMTSWVWXUEDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O |
Origin of Product |
United States |
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